molecular formula C20H22ClN3O3 B2887222 (4-(2-Chlorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034560-40-0

(4-(2-Chlorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2887222
CAS RN: 2034560-40-0
M. Wt: 387.86
InChI Key: ZQBRCLXTHKTEDC-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C20H22ClN3O3. It has been identified in the context of research into new anti-tubercular agents .

Scientific Research Applications

Neurodegenerative Disease Research

The piperazine moiety is a common feature in compounds that target neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be investigated for its potential to modulate neurotransmitter systems, which are often disrupted in these diseases .

Antimicrobial Activity

Piperazine derivatives have shown promise in antibacterial and antifungal activity. This compound could be explored for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents .

Cancer Treatment

Compounds with the piperazine structure have been evaluated for their antitumor properties. This specific compound may be studied for its ability to inhibit cancer cell growth or enhance the efficacy of existing chemotherapy agents .

Pharmacokinetic Modulation

The incorporation of piperazine into pharmaceuticals can improve the pharmacokinetic properties of a drug. Research into this compound could provide insights into better drug delivery systems or improved bioavailability .

Psychoactive Substance Analysis

Piperazine derivatives are sometimes used illegally as psychoactive substances. Studying this compound could contribute to understanding the pharmacological effects and potential risks associated with its recreational use .

Agrochemical Development

The structural motif of piperazine is also found in agrochemicals. This compound could be part of research aimed at developing new pesticides or herbicides with improved safety and effectiveness profiles .

Future Directions

The compound and its related substances have been studied for their potential as anti-tubercular agents . This suggests that future research could focus on further evaluating their efficacy and safety, as well as exploring their potential in other therapeutic contexts.

Mechanism of Action

Target of Action

Related compounds have been found to interact withD4 dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of drug substances .

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-17-3-1-2-4-18(17)23-8-10-24(11-9-23)20(25)15-5-6-19(22-13-15)27-16-7-12-26-14-16/h1-6,13,16H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBRCLXTHKTEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Chlorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

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